molecular formula C14H20BrNO3 B1375401 3-(Boc-amino)-2-(4-bromophenyl)-propanol CAS No. 1089131-54-3

3-(Boc-amino)-2-(4-bromophenyl)-propanol

Cat. No.: B1375401
CAS No.: 1089131-54-3
M. Wt: 330.22 g/mol
InChI Key: OLRUHCZHLYPPTG-UHFFFAOYSA-N
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Description

3-(Boc-amino)-2-(4-bromophenyl)-propanol is a chemical compound that features a Boc-protected amino group, a bromophenyl group, and a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-amino)-2-(4-bromophenyl)-propanol typically involves the protection of the amino group with a Boc (tert-butoxycarbonyl) group, followed by the introduction of the bromophenyl group and the propanol moiety. One common synthetic route involves the following steps:

    Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Introduction of the Bromophenyl Group: This can be achieved through a nucleophilic substitution reaction where a bromophenyl halide reacts with the protected amino alcohol.

    Formation of the Propanol Backbone: The final step involves the reduction of the intermediate compound to form the propanol backbone.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Boc-amino)-2-(4-bromophenyl)-propanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions using sodium azide (NaN3) or potassium thiolate (KSR).

Major Products Formed

    Oxidation: Formation of 3-(Boc-amino)-2-(4-bromophenyl)propanone.

    Reduction: Formation of 3-(Boc-amino)-2-phenylpropanol.

    Substitution: Formation of 3-(Boc-amino)-2-(4-substituted phenyl)propanol.

Scientific Research Applications

3-(Boc-amino)-2-(4-bromophenyl)-propanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Boc-amino)-2-(4-bromophenyl)-propanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group that can participate in further reactions.

Comparison with Similar Compounds

Similar Compounds

    3-(Boc-amino)-2-phenylpropanol: Lacks the bromine atom, making it less reactive in substitution reactions.

    3-(Boc-amino)-2-(4-chlorophenyl)-propanol: Contains a chlorine atom instead of bromine, which affects its reactivity and applications.

    3-(Boc-amino)-2-(4-fluorophenyl)-propanol: Contains a fluorine atom, which can influence its biological activity and chemical properties.

Uniqueness

3-(Boc-amino)-2-(4-bromophenyl)-propanol is unique due to the presence of the bromine atom, which makes it highly reactive in nucleophilic substitution reactions. This reactivity can be leveraged in the synthesis of various derivatives and in the study of biochemical processes.

Properties

IUPAC Name

tert-butyl N-[2-(4-bromophenyl)-3-hydroxypropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO3/c1-14(2,3)19-13(18)16-8-11(9-17)10-4-6-12(15)7-5-10/h4-7,11,17H,8-9H2,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLRUHCZHLYPPTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CO)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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